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Introduction

Fosfazinomycins are a unique class of phosphonate natural products with antifungal activity,
originally isolated from Streptomyces lavendofoliae and other Streptomyces species.[1] A key
structural feature is the hydrazide linkage, the biosynthesis of which is of significant scientific
interest.[2][3] Understanding the intricate biosynthetic pathway of Fosfazinomycin B is crucial
for efforts in bioengineering to produce novel analogs with improved therapeutic properties.
The CRISPR-Cas9 gene editing system offers a powerful and precise tool for functional
genomics in Streptomyces, enabling targeted gene knockouts, knock-ins, and transcriptional
regulation to dissect complex biosynthetic pathways.[4][5][6][7][8][9][10]

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to
investigate the Fosfazinomycin B biosynthetic pathway. The protocols outlined below are
designed to facilitate the targeted disruption of key biosynthetic genes and the subsequent
analysis of the impact on Fosfazinomycin B production.

Proposed Biosynthetic Pathway of Fosfazinomycin
B
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The biosynthesis of Fosfazinomycin B is proposed to be a convergent process involving the
formation of two key intermediates: methyl 2-hydroxy-2-phosphonoacetate (Me-HPnA) and N-
acetyl-hydrazinosuccinate, which are ultimately condensed.[1][2][3] Several key enzymes
encoded by the fzm gene cluster have been identified and their activities characterized in vitro.
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Caption: Proposed biosynthetic pathway of Fosfazinomycin B.

Application of CRISPR-Cas9 for Pathway
Elucidation

CRISPR-Cas9 can be employed to systematically knock out genes within the fzm cluster to
confirm their role in Fosfazinomycin B biosynthesis. By creating targeted deletions of key
genes, researchers can observe the resulting phenotype, specifically the abolition of
Fosfazinomycin B production and the potential accumulation of biosynthetic intermediates.

Key Gene Targets for CRISPR-Cas9 Knockout:
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Expected Outcome of

Gene Proposed Function
Knockout
Flavin-dependent oxygenase » ) )
] o Abolition of Fosfazinomycin B
fzmM catalyzing the oxidation of L- ]
production.
Asp to N-hydroxy-Asp.[2][3]
Involved in the conversion of N ] )
Abolition of Fosfazinomycin B
fzmL N-hydroxy-Asp to fumarate ]
) ) production.
and nitrous acid.[2][3]
] Abolition of Fosfazinomycin B
Acetyltransferase catalyzing ] )
] production, potential
fzmQ the acetylation of )
] ) accumulation of
hydrazinosuccinate.[2][3] ) ]
hydrazinosuccinate.
Adenylosuccinate lyase Abolition of Fosfazinomycin B
mR homolog eliminating production, potential
zZm
acetylhydrazine from N-acetyl-  accumulation of N-acetyl-
hydrazinosuccinate.[2][3] hydrazinosuccinate.
a-ketoglutarate dependent
non-heme iron dioxygenase Abolition of Fosfazinomycin B
MG involved in two steps: oxidation  production, potential
zZm
of PnAA to phosphonoacetic accumulation of
acid and hydroxylation of phosphonoacetaldehyde.
methyl 2-phosphonoacetate.[1]
Abolition of Fosfazinomycin B
production, potential
fzmB O-methyltransferase.[1] )
accumulation of
phosphonoacetic acid.
Val-tRNA dependent ) )
) ) No effect on Fosfazinomycin B
transferase for the installation ] N
fzml ] ] production, but abolition of
of the N-terminal Val in ) ] )
) ] Fosfazinomycin A production.
Fosfazinomycin A.[2][3]
Production of desmethyl-
fzmH N-methyltransferase.[1]

Fosfazinomycin B.
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Experimental Workflow

The general workflow for CRISPR-Cas9-mediated gene knockout in the Fosfazinomycin B-
producing Streptomyces strain involves several key steps, from the design of the guide RNA to

the final analysis of the mutant strain.

Design & Construction

1. Design gRNA for Target Gene

2. Construct CRISPR-Cas9 Plasmid

/Transformaticn & Selection\

3. Transform into E. coli Donor

4. Conjugate into Streptomyces

5. Select for Exconjugants

- J

-

Verification & Analysis

y

G. Genotypic Verification (PCR & SequencingD

(7. Phenotypic Analysis (LC-MSD

- J
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Caption: Experimental workflow for CRISPR-Cas9 in Streptomyces.

Data Presentation: lllustrative Quantitative Analysis
of Fosfazinomycin B Production

The following table presents hypothetical, yet realistic, quantitative data illustrating the
expected outcomes of CRISPR-Cas9-mediated gene knockouts on Fosfazinomycin B
production. This data would be obtained through LC-MS analysis of culture extracts from the
wild-type and mutant strains.

Fosfazinomycin B Relative

Strain Target Gene . .
Titer (pug/mL) Production (%)
Streptomyces sp.
] promy P 150.0 £ 12.5 100
(Wild-Type)
Streptomyces sp.
fzmG Not Detected 0
AfzmG
Streptomyces sp.
fzmH Not Detected 0
AfzmH
Streptomyces sp.
fzml 145.0£15.2 96.7
Afzml
Streptomyces sp.
fzmQ Not Detected 0

AfzmQ

Note: The data presented in this table is for illustrative purposes only and represents expected
outcomes based on the proposed functions of the target genes.

Experimental Protocols

Protocol 1: Construction of the CRISPR-Cas9 Plasmid
for Gene Knockout in Streptomyces
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This protocol is adapted from established methods for CRISPR-Cas9 in Streptomyces.[5][7][8]
[11]

1.1. Design of the single guide RNA (sgRNA):

« Identify a 20-bp target sequence within the coding region of the gene of interest (e.g., fzmG).

e The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM)
sequence (5-NGG-3).

o Perform a BLAST search against the Streptomyces genome to ensure the target sequence is
unique and minimize off-target effects.

1.2. Assembly of the CRISPR-Cas9 plasmid:

e Synthesize two complementary oligonucleotides encoding the 20-bp target sequence.

e Anneal the oligonucleotides to generate a double-stranded DNA fragment with appropriate
overhangs for ligation into a Bsal-digested pCRISPomyces-2 vector (or a similar suicide
vector for Streptomyces).

o Ligate the annealed oligos into the linearized pCRISPomyces-2 vector containing the cas9
gene and the sgRNA scaffold.

» Synthesize the upstream and downstream homology arms (approximately 1-2 kb each)
flanking the target gene by PCR from Streptomyces genomic DNA.

o Assemble the homology arms into the sgRNA-containing plasmid using Gibson Assembly or
a similar cloning method.

» Transform the final construct into E. coli DH5a or a similar cloning strain.

« Verify the integrity of the plasmid by restriction digestion and Sanger sequencing.

Protocol 2: Conjugation of the CRISPR-Cas9 Plasmid
into Streptomyces

2.1. Preparation of E. coli donor strain:

o Transform the verified CRISPR-Cas9 plasmid into a suitable E. coli donor strain (e.g.,
ET12567/pUZ8002).

o Grow the E. coli donor strain in LB medium containing the appropriate antibiotics (e.qg.,
apramycin, kanamycin, chloramphenicol) to an OD600 of 0.4-0.6.

e Wash the E. coli cells twice with LB medium to remove antibiotics.

2.2. Preparation of Streptomyces recipient strain:
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o Grow the Fosfazinomycin B-producing Streptomyces strain in a suitable liquid medium
(e.g., TSB) to the mid-logarithmic growth phase.
e Harvest the mycelium by centrifugation and wash twice with 2xYT medium.

2.3. Conjugation:

» Mix the washed E. coli donor cells and Streptomyces recipient mycelium.

o Plate the mixture onto a suitable agar medium (e.g., MS agar) and incubate at 30°C for 16-
20 hours.[11]

o Overlay the plates with water containing nalidixic acid (to select against E. coli) and the
appropriate antibiotic to select for Streptomyces exconjugants (e.g., apramycin).

 Incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.

Protocol 3: Verification of Gene Knockout and
Phenotypic Analysis

3.1. Genotypic Verification:

« |solate genomic DNA from the putative Streptomyces mutant colonies.

o Perform PCR using primers that flank the targeted gene. The PCR product from a successful
knockout mutant will be smaller than the wild-type product.

e Confirm the deletion by Sanger sequencing of the PCR product.

3.2. Phenotypic Analysis:

 Inoculate the wild-type and confirmed mutant Streptomyces strains into a production medium
for Fosfazinomycin B.

 Incubate the cultures under appropriate conditions for a sufficient period.

o Extract the culture broth with a suitable organic solvent (e.g., ethyl acetate).

e Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry
(HPLC-MS) to compare the production profiles of the wild-type and mutant strains.

o Quantify the production of Fosfazinomycin B and search for the accumulation of potential
intermediates in the mutant strains.

Conclusion

The application of CRISPR-Cas9 technology provides a robust and efficient platform for the
functional characterization of the Fosfazinomycin B biosynthetic pathway. By systematically
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targeting and disrupting the genes within the fzm cluster, researchers can gain valuable

insights into the roles of individual enzymes and the overall logic of the pathway. This

knowledge is fundamental for future metabolic engineering efforts aimed at enhancing the

production of Fosfazinomycin B or generating novel, clinically relevant analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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